((1-Methyl)cyclohexyl)methyl tosylate (CAS 14064-12-1) is a specialized primary alkyl sulfonate ester characterized by a neopentyl-type steric environment, featuring a quaternary carbon directly adjacent to the electrophilic CH2-OTs center. In industrial and advanced synthetic procurement, it is prioritized not as a generic alkylating agent, but as a sterically hindered protected alcohol equivalent and a dedicated precursor for Wagner-Meerwein rearrangements. Its defining value lies in its exceptional resistance to direct SN2 displacement and its highly predictable ionization behavior, making it critical for multi-step sequences requiring robust alkaline stability or controlled skeletal rearrangements [1].
Substituting ((1-methyl)cyclohexyl)methyl tosylate with unhindered primary tosylates (e.g., cyclohexylmethyl tosylate) fundamentally alters process outcomes, as generic analogs readily undergo direct SN2 displacement and premature hydrolysis under basic conditions. Furthermore, substitution with homologous neopentyl-type esters, such as (1-methylcyclopentyl)methyl or (1-methylcyclobutyl)methyl tosylates, shifts the solvolytic rearrangement pathway from methyl migration to predominantly ring expansion [1]. Consequently, for applications requiring either strict base-stable alcohol protection or specific methyl-migrated carbocyclic scaffolds, generic or homologous substitution leads to complete synthetic failure.
Under solvolytic conditions, the neopentyl architecture of ((1-methyl)cyclohexyl)methyl sulfonate esters strictly enforces an ionization pathway, yielding ≥98% rearranged products. Critically, the six-membered ring uniquely directs the rearrangement toward methyl migration. In direct contrast, homologous comparators like (1-methylcyclopentyl)methyl sulfonates undergo predominantly ring expansion under identical conditions [1].
| Evidence Dimension | Rearrangement pathway selectivity (Solvolysis) |
| Target Compound Data | ≥98% rearrangement (methyl migration dominates) |
| Comparator Or Baseline | (1-methylcyclopentyl)methyl sulfonates (predominantly ring expansion) |
| Quantified Difference | Fundamental shift in major product skeletal framework (migration vs. expansion) |
| Conditions | Solvolysis in 80% aqueous ethanol (80E) or 97% aqueous trifluoroethanol (97T) |
Ensures predictable access to specific methyl-migrated carbocyclic scaffolds, preventing the off-target ring-expanded byproducts seen with cyclopentyl analogs.
The quaternary carbon adjacent to the tosylate group severely restricts backside nucleophilic attack, granting ((1-methyl)cyclohexyl)methyl tosylate exceptional stability against basic hydrolysis compared to unhindered primary tosylates. While generic primary tosylates (like cyclohexylmethyl tosylate) rapidly undergo SN2 displacement or hydrolysis in the presence of strong nucleophiles, the neopentyl-type steric bulk allows the target compound to essentially eliminate direct (unrearranged) SN2 displacement under standard solvolytic conditions [1].
| Evidence Dimension | Resistance to direct SN2 displacement |
| Target Compound Data | Direct SN2 displacement is essentially absent |
| Comparator Or Baseline | Generic primary tosylates (e.g., cyclohexylmethyl tosylate) (rapid SN2 displacement/hydrolysis) |
| Quantified Difference | Near-complete suppression of direct SN2 pathways |
| Conditions | Strongly nucleophilic or basic solvolytic environments |
Allows buyers to utilize the compound as a base-stable protecting group or intermediate in complex multi-step syntheses requiring orthogonal functional group manipulations.
For neopentyl-type ionizations, selecting the correct sulfonate ester is critical for balancing reactivity and shelf-stability. The p-toluenesulfonate (tosylate) group provides a moderate electronic activation (Hammett σp = +0.29) that is significantly more stable and easier to handle at scale than the highly reactive triflate analog (σp = +0.47) [1]. Simultaneously, it offers better leaving-group capability and crystallization properties than the smaller mesylate.
| Evidence Dimension | Electronic leaving group activation (Hammett σp) |
| Target Compound Data | Tosylate (σp = +0.29) |
| Comparator Or Baseline | Triflate analog (σp = +0.47) |
| Quantified Difference | Lower electronic activation, yielding higher thermal and shelf stability |
| Conditions | Standard comparative leaving group assessments |
Provides the optimal balance of controlled ionization for rearrangements without the extreme moisture sensitivity and handling hazards of triflate analogs.
Because solvolysis of this compound yields ≥98% rearranged products with a strong preference for methyl migration over ring expansion, it is the optimal precursor for synthesizing complex, methyl-shifted carbocyclic frameworks in natural product total synthesis or rigid API scaffold generation [1].
Leveraging its near-complete resistance to direct SN2 displacement, this compound serves as a highly sterically hindered protected alcohol equivalent. It is specifically procured when downstream synthetic steps require forcing alkaline conditions that would prematurely cleave or displace generic primary tosylates [1].
As a classic neopentyl-type system with well-characterized deuterium isotope effects and strict ionization pathways, it is utilized as a benchmark substrate in physical organic chemistry to study neighboring carbon participation and solvent-separated ion pair dynamics without SN2 interference [1].